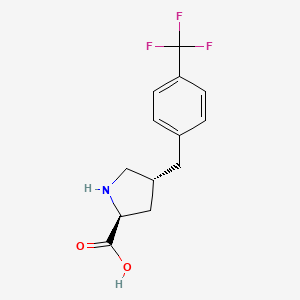
3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride
説明
The compound “3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride” is a complex organic molecule. It is likely to be a derivative of indole, which is a heterocyclic compound that is important in many biological processes .
Chemical Reactions Analysis
The compound is likely to undergo reactions typical of indoles and amines, such as condensation with aldehydes . It may also participate in other reactions depending on the specific conditions .科学的研究の応用
Neurotransmitter Research
This compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which play a key role in the daily behavioral and physiological states of humans . Therefore, it could be used in research related to these neurotransmitters and their roles in various physiological processes.
Antioxidant Studies
The compound, like other indolic compounds, is known to have very efficient antioxidant properties, protecting both lipids and proteins from peroxidation . This makes it valuable in studies related to oxidative stress and related diseases.
Radical Scavenging
The radical scavenging by indolic compounds is strongly modulated by their functional residues . This compound could be used in studies exploring this property and its implications.
Conformational and Stereoelectronic Investigation
The compound can be used in conformational and stereoelectronic investigations. For instance, it has been used in studies exploring the conformational space of tryptamine .
Hydrogel Delivery System for Regenerative Applications
While not directly mentioned, similar compounds have been used in the development of hydrogel delivery systems for regenerative applications . This compound could potentially be explored in a similar context.
Protodeboronation Studies
The compound could potentially be used in studies related to protodeboronation, a process that is not well developed for many compounds .
作用機序
Target of Action
The compound, also known as 2-(5-Bromo-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride, is structurally similar to tryptamine . Tryptamine is an indolamine metabolite of the essential amino acid, tryptophan . It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . Therefore, it’s plausible that this compound may interact with similar targets.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with trace amine-associated receptors. These receptors are known to influence dopaminergic, serotonergic, and glutamatergic signaling pathways . The downstream effects could include changes in mood, cognition, and motor control, among others.
Pharmacokinetics
Similar compounds like tryptamine are known to cross the blood-brain barrier and exert their effects in the central nervous system . The compound’s bioavailability would be influenced by these ADME properties.
特性
IUPAC Name |
2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSNMHHOOFZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



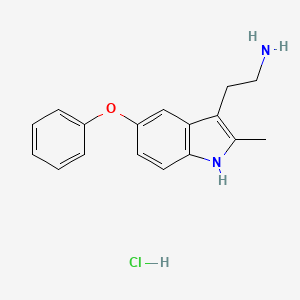
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
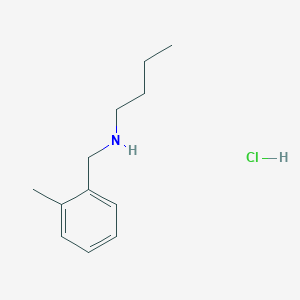
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
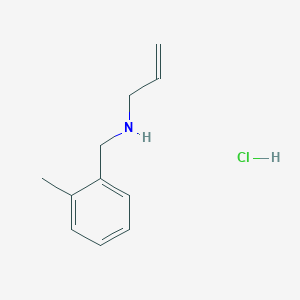
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)
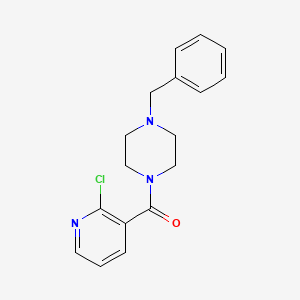
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)



